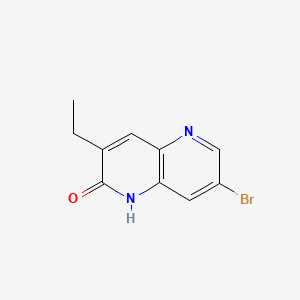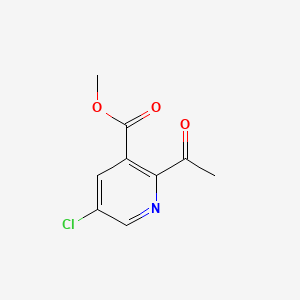![molecular formula C34H51NP2 B13701858 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is a complex organophosphorus compound It is characterized by the presence of two dicyclohexylphosphino groups attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole typically involves the reaction of dicyclohexylphosphine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyrrole ring, allowing for the nucleophilic attack by the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Toluene, dichloromethane.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is primarily used in scientific research as a ligand in organometallic chemistry. Its applications include:
Material Science: Used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: Investigated for its potential role in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric and electronic properties that enhance the reactivity and selectivity of the metal center in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another organophosphorus compound with similar applications in catalysis.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C34H51NP2 |
|---|---|
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2-dicyclohexylphosphanylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C34H51NP2/c1-5-16-28(17-6-1)36(29-18-7-2-8-19-29)33-25-14-13-24-32(33)35-27-15-26-34(35)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,24-31H,1-12,16-23H2 |
Clé InChI |
QHQBDLWYYCXYDH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)

![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)


![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)

